2-Chloro-3-methoxy-4-nitropyridine
Overview
Description
2-Chloro-3-methoxy-4-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-4-nitropyridine typically involves the nitration of 2-chloro-3-methoxypyridine. One common method includes the reaction of 2-chloro-3-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxy-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-3-methoxy-4-aminopyridine.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-Chloro-3-methoxy-4-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methoxy groups contribute to the compound’s reactivity and specificity towards different molecular pathways .
Comparison with Similar Compounds
- 2-Chloro-4-methoxy-3-nitropyridine
- 2-Chloro-4-nitropyridine
- 2-Chloro-3-iodo-4-methoxypyridine
Comparison: 2-Chloro-3-methoxy-4-nitropyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-3-methoxy-4-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-4(9(10)11)2-3-8-6(5)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNLOXQPMZAWIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295407 | |
Record name | 2-Chloro-3-methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-91-4 | |
Record name | 2-Chloro-3-methoxy-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109613-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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